Nocardicin E

描述

Nocardicin E is a bioactive molecule produced by Nocardia spp., a type of Gram-positive filamentous bacteria . It is a molecular entity capable of donating a hydron to an acceptor . It is believed that Nocardicin E is a secondary metabolite that can support the survival of the producer microorganism .

Synthesis Analysis

Nocardicin E is biosynthesized by Nocardia spp. through a process involving the addition of the homoserine sidechain, which is crucial to the transfer of the 3-amino-3-carboxypropyl group from S-adenosyl-l-methionine . The production of bioactive molecules like Nocardicin E through biological processes is considered superior in terms of cost-effectiveness, environmental safety, and scale-up possibilities .Molecular Structure Analysis

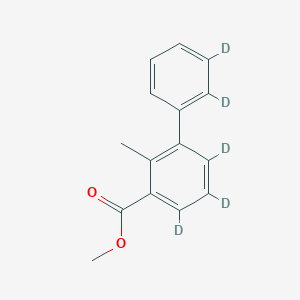

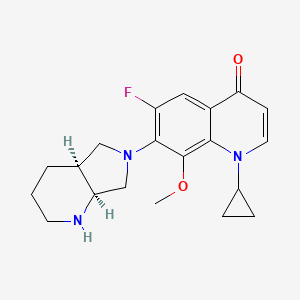

The molecular formula of Nocardicin E is C19H17N3O7 . It has an average mass of 399.354 Da and a monoisotopic mass of 399.106659 Da . The structural elucidation of Nocardicin E confirms the presence of a monocyclic beta-lactam ring along with the presence of p-hydroxyphenylglycine and oxime units .Chemical Reactions Analysis

In vitro reaction studies have shown that Nat catalyzes the addition of the homoserine sidechain, which is crucial to the transfer of the 3-amino-3-carboxypropyl group from S-adenosyl-l-methionine to the diverse substrates such as Nocardicin E .科学研究应用

Antibiotic Effectiveness : Nocardicin A is a monocyclic β-lactam antibiotic with potent therapeutic effects against gram-negative bacilli in mice, and it has shown more potency than carbenicillin against several infections (Mine et al., 1977). It exhibits moderate in vitro antibacterial activity against a broad spectrum of Gram-negative bacteria, including Proteus and Pseudomonas (Aoki et al., 1976).

Biosynthesis Pathways : The biosynthesis of nocardicin A involves non-ribosomal peptide synthetases and a complex pathway that may include proteolytic steps and the incorporation of non-proteinogenic amino acids (Davidsen & Bartley, 2013).

Cytochrome P450 Role : The role of cytochrome P450 NocL in the biosynthesis of nocardicin A has been identified, contributing to the formation of the oxime moiety in the antibiotic (Kelly & Townsend, 2002).

Synergistic Effects with Other Antibiotics : The combined use of nocardicin A and other beta-lactam antibiotics can induce a fast lytic response in Escherichia coli cells (Berenguer et al., 1982).

Stability to β-lactamases : Nocardicin A is highly stable to both chromosomal and plasmid-mediated β-lactamases, making it a potentially effective antibiotic against bacteria that produce these enzymes (Kojo et al., 1988).

Stimulation of Phagocyte Function : Nocardicin A can stimulate phagocyte function in experimental Pseudomonas aeruginosa infection, enhancing intracellular killing of the bacteria (Banks & O'grady, 1983).

未来方向

The future directions for the study of Nocardicin E could include further exploration of its biosynthetic mechanisms and genetic engineering approaches for enhanced production or structural/functional modification . Additionally, the impact of artificial intelligence methods in Nocardicin E structural studies could be a promising area of future research .

属性

IUPAC Name |

(2R)-2-[(3S)-3-[[(2E)-2-hydroxyimino-2-(4-hydroxyphenyl)acetyl]amino]-2-oxoazetidin-1-yl]-2-(4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O7/c23-12-5-1-10(2-6-12)15(21-29)17(25)20-14-9-22(18(14)26)16(19(27)28)11-3-7-13(24)8-4-11/h1-8,14,16,23-24,29H,9H2,(H,20,25)(H,27,28)/b21-15+/t14-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMOYDKOFASOBV-ORWLQXDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)/C(=N/O)/C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401106813 | |

| Record name | 1-Azetidineacetic acid, 3-[[(2E)-(hydroxyimino)(4-hydroxyphenyl)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401106813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nocardicin E | |

CAS RN |

63598-46-9 | |

| Record name | 1-Azetidineacetic acid, 3-[[(2E)-(hydroxyimino)(4-hydroxyphenyl)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63598-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nocardicin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063598469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azetidineacetic acid, 3-[[(2E)-(hydroxyimino)(4-hydroxyphenyl)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401106813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1147185.png)